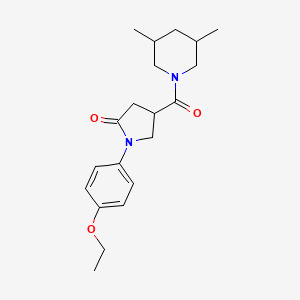![molecular formula C17H18Cl2N2O3S B11176508 N-[4-(butan-2-ylsulfamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B11176508.png)
N-[4-(butan-2-ylsulfamoyl)phenyl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-[4-(butan-2-ylsulfamoyl)phenyl]-2,4-dichlorobenzamide, also known as N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide , is a chemical compound with the molecular formula C12H18N2O3S.
- It belongs to the class of sulfonamide derivatives and features a phenyl ring substituted with a butan-2-ylsulfamoyl group.
- The compound’s structure includes a dichlorobenzamide moiety.
Preparation Methods
- Synthetic routes for N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide are not widely documented. it can be prepared through sulfonation of an appropriate precursor followed by amidation.
- Industrial production methods may involve multistep processes, including sulfonation of a suitable aromatic compound (e.g., acetanilide) and subsequent chlorination and amidation steps .
Chemical Reactions Analysis
Reactions: N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO), while reduction could use reducing agents like sodium borohydride (NaBH).
Major Products: These reactions yield derivatives of N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide, such as hydroxylated or reduced forms.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.
Biology and Medicine: Researchers explore its potential as a sulfonamide-based drug candidate, possibly targeting enzymes or receptors.
Industry: Applications in pharmaceuticals, agrochemicals, or materials science are areas of interest.
Mechanism of Action
- The exact mechanism remains elusive due to limited research. it likely interacts with biological targets related to sulfonamides, potentially affecting enzyme activity or cellular processes.
Comparison with Similar Compounds
- While N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide is relatively unique, it shares structural features with other sulfonamides.
- Similar compounds include acetanilide, sulfanilamide, and related derivatives.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications.
Properties
Molecular Formula |
C17H18Cl2N2O3S |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-3-11(2)21-25(23,24)14-7-5-13(6-8-14)20-17(22)15-9-4-12(18)10-16(15)19/h4-11,21H,3H2,1-2H3,(H,20,22) |
InChI Key |
OQDZZINFTWAXFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


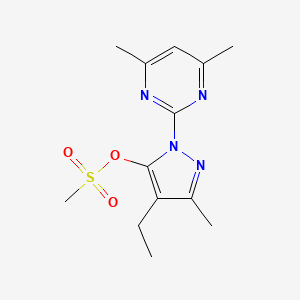
![6-[(4-methoxyphenoxy)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11176437.png)
![2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11176445.png)
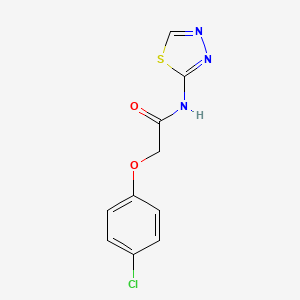
![4-[Bis(prop-2-EN-1-YL)carbamoyl]phenyl acetate](/img/structure/B11176451.png)
![2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B11176456.png)
![ethyl oxo(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11176473.png)
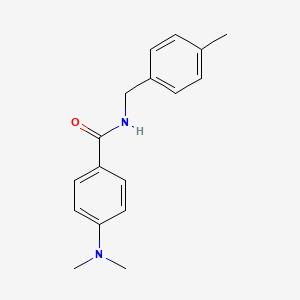
![6,8,8,9-tetramethyl-3-(thiophen-2-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11176482.png)
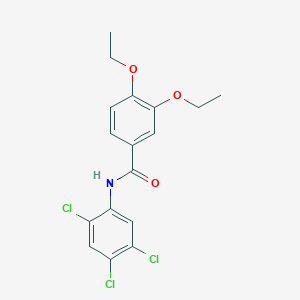
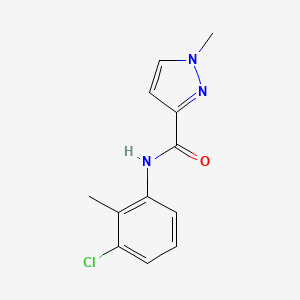
![methyl 5-(4-hydroxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11176493.png)
